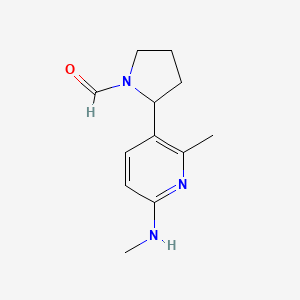
Carboxymethyl(trimethyl)azanium;2-hydroxypropane-1,2,3-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1), also known as betaine citrate, is a compound that combines betaine and citric acid. Betaine is a naturally occurring compound found in various plants and animals, while citric acid is a weak organic acid commonly found in citrus fruits. This compound is often used in the pharmaceutical and food industries due to its beneficial properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) can be synthesized through the reaction of betaine with citric acid. The reaction typically involves mixing equimolar amounts of betaine and citric acid in an aqueous solution, followed by crystallization to obtain the final product .
Industrial Production Methods
Industrial production of this compound often involves the extraction of betaine from sugar beet molasses, followed by its reaction with citric acid. The process includes steps such as purification, concentration, and crystallization to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in osmoregulation and methylation processes in living organisms.
Medicine: Investigated for its potential therapeutic effects, including its use as a dietary supplement to support liver function and reduce homocysteine levels.
Industry: Utilized in the food industry as a flavoring agent and in the pharmaceutical industry for its stabilizing properties
Mecanismo De Acción
The mechanism of action of Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) involves its role as a methyl donor in various biochemical pathways. It participates in the methylation of homocysteine to form methionine, which is crucial for protein synthesis and other metabolic processes. Additionally, it helps in osmoregulation by maintaining cell volume and fluid balance .
Comparación Con Compuestos Similares
Similar Compounds
Choline: A quaternary ammonium compound that also acts as a methyl donor but has different biochemical roles.
Dimethylglycine: Another methyl donor with a simpler structure compared to betaine citrate.
Uniqueness
Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) is unique due to its combination of betaine and citric acid, which provides both methylation and buffering capabilities. This dual functionality makes it particularly useful in various applications, including as a dietary supplement and in industrial processes .
Propiedades
Fórmula molecular |
C11H17NO9-2 |
|---|---|
Peso molecular |
307.25 g/mol |
Nombre IUPAC |
carboxymethyl(trimethyl)azanium;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.C5H11NO2/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-6(2,3)4-5(7)8/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);4H2,1-3H3/p-2 |
Clave InChI |
YKXUOESQDCXGIW-UHFFFAOYSA-L |
SMILES canónico |
C[N+](C)(C)CC(=O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(1-methylimidazol-2-yl)ethylidene]hydroxylamine](/img/structure/B11821590.png)

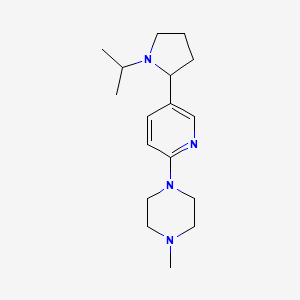
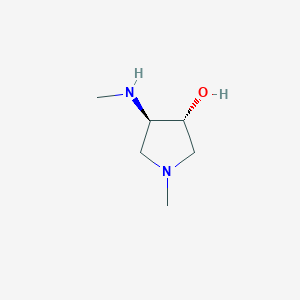
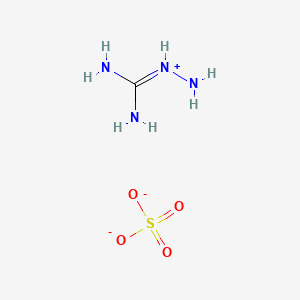
![{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methanamine](/img/structure/B11821619.png)
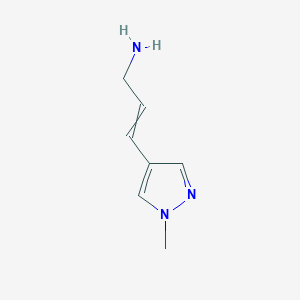

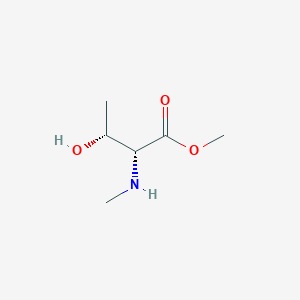

![N-[4-(aminomethyl)-1-bicyclo[2.2.1]heptanyl]-N-tert-butylcarbamate](/img/structure/B11821657.png)
![rel-4-[(1R,3S,5S)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methylcyclohexyl]-3-pyridinamine](/img/structure/B11821661.png)

